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Introduction
The tributyltin hydride (Bu₃SnH)-mediated intramolecular radical cyclization of enynes is a

powerful and reliable method for the construction of five- and six-membered carbocycles and

heterocycles. This reaction has found widespread application in the synthesis of complex

natural products and medicinally relevant compounds due to its mild reaction conditions, high

functional group tolerance, and predictable stereochemical outcomes. The process involves the

generation of a tributyltin radical, which initiates a cascade of events leading to the formation of

a new cyclic structure. The regioselectivity of the cyclization is generally governed by Baldwin's

rules for radical cyclizations, with 5-exo-trig cyclizations being particularly favored.

Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the tributyltin hydride-mediated intramolecular radical

cyclization of a halo-enyne substrate is initiated by a radical initiator, most commonly

azobisisobutyronitrile (AIBN).

Caption: General mechanism of tributyltin hydride-mediated enyne cyclization.

A typical experimental workflow for this reaction involves the slow addition of tributyltin hydride

and the radical initiator to a solution of the enyne substrate.
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Caption: A typical experimental workflow for the cyclization reaction.

Quantitative Data Summary
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The following tables summarize representative data for the tributyltin hydride-mediated

intramolecular radical cyclization of various enyne substrates, highlighting the effects of

substitution on yield and diastereoselectivity.

Table 1: Cyclization of Terminally Unsubstituted Enynes

Entry Substrate Product(s) Yield (%)
Diastereomeri
c Ratio (d.r.)

1
1-bromo-2,2-

diallyl-1-hexyne

1-allyl-1-(2-

propenyl)-2-

methylenecyclop

entane

75 -

2

N-(2-bromoallyl)-

N-(2-

propynyl)amine

3-methylene-4-

vinylpyrrolidine
68 -

3

2-bromo-N-allyl-

N-propargyl-p-

toluenesulfonami

de

4-methylene-1-

tosyl-3-

vinylpyrrolidine

82 1:1

Table 2: Cyclization of Terminally Substituted Enynes
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Entry Substrate Product(s) Yield (%)
Diastereomeri
c Ratio (d.r.)

1

1-bromo-2,2-

diallyl-1-

(trimethylsilyl)hex

yne

1-allyl-1-(2-

propenyl)-2-

(trimethylsilylmet

hylene)cyclopent

ane

85 -

2

N-(2-bromoallyl)-

N-(3-phenyl-2-

propynyl)amine

3-

(phenylmethylen

e)-4-

vinylpyrrolidine

72 3:1 (E/Z)

3

2-bromo-N-allyl-

N-(3-methyl-2-

butynyl)-p-

toluenesulfonami

de

4-

(isopropylidene)-

1-tosyl-3-

vinylpyrrolidine

79 -

Experimental Protocols
General Procedure for Tributyltin Hydride-Mediated Intramolecular Radical Cyclization of an

Enyne

Materials:

Enyne substrate (1.0 equiv)

Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)

Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)

Anhydrous, degassed solvent (e.g., toluene, benzene)

Inert atmosphere (Nitrogen or Argon)

Standard laboratory glassware and purification supplies
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Protocol:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add the enyne

substrate (1.0 equiv) dissolved in a minimal amount of degassed solvent.

Reagent Preparation: In a separate flask, prepare a solution of tributyltin hydride (1.1 - 1.5

equiv) and AIBN (0.1 - 0.2 equiv) in the same degassed solvent.

Reaction Execution: Heat the solution of the enyne substrate to reflux (typically 80-110 °C).

Add the solution of tributyltin hydride and AIBN dropwise via the dropping funnel over a

period of 2-4 hours.

Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux.

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

Concentrate the reaction mixture under reduced pressure to remove the solvent.

Purification: The crude residue is then purified by flash column chromatography on silica gel.

To facilitate the removal of organotin byproducts, a work-up procedure involving partitioning

the crude product between hexane and acetonitrile, or treatment with a solution of potassium

fluoride, can be employed prior to chromatography.

Safety Precautions:

Tributyltin hydride and other organotin compounds are toxic. Handle these reagents in a

well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab

coat, safety glasses).

AIBN is a potentially explosive solid and should be handled with care. It should not be

heated in the absence of a solvent.

The reaction should be carried out under an inert atmosphere to prevent the quenching of

radicals by oxygen.
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Applications in Drug Development and Natural
Product Synthesis
The tributyltin hydride-mediated intramolecular radical cyclization of enynes has been a

valuable tool in the synthesis of numerous biologically active molecules. Its ability to construct

complex carbocyclic and heterocyclic scaffolds with high stereocontrol makes it particularly

useful in the total synthesis of natural products. For example, this methodology has been

employed in the synthesis of hirsutene, a tricyclic sesquiterpene, and various prostaglandin

analogs.[1] In drug development, this reaction can be utilized to generate diverse molecular

libraries for screening purposes, enabling the discovery of new therapeutic agents. The mild

conditions of the reaction allow for its use on substrates with sensitive functional groups, which

is often a requirement in the synthesis of complex pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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